molecular formula C19H11FN2O3 B5708308 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile

3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5708308
M. Wt: 334.3 g/mol
InChI Key: MFTVEDNKIHXNSE-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile, also known as FFA-1, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. It is a potent agonist of the free fatty acid receptor 1 (FFA-1), which has been identified as a potential target for the treatment of metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and adipose tissue. It is activated by long-chain free fatty acids, which bind to the receptor and trigger a signaling cascade that leads to the release of insulin and other metabolic effects. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists such as 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile have been shown to increase glucose-stimulated insulin secretion and improve glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis and insulin sensitivity, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has been shown to regulate lipid metabolism and inflammation. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists have been shown to reduce triglyceride levels in the liver and improve lipid profiles in animal models of dyslipidemia. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has also been implicated in the regulation of inflammatory cytokines, with 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile as a target for drug development is its tissue-specific expression, which reduces the risk of off-target effects. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists have also been shown to have a favorable safety profile in animal studies. However, one limitation of 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile research is the lack of selective agonists and antagonists, which makes it difficult to study the specific effects of 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile activation.

Future Directions

Future research on 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile is likely to focus on the development of selective agonists and antagonists, as well as the identification of downstream signaling pathways and potential therapeutic targets. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has also been implicated in the regulation of appetite and food intake, making it a potential target for the treatment of obesity. In addition, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile may play a role in the regulation of immune function and inflammation, opening up new avenues for research in the field of immunometabolism.
Conclusion:
In conclusion, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile is a promising target for the development of novel therapeutics for metabolic disorders such as type 2 diabetes and obesity. Its tissue-specific expression and favorable safety profile make it an attractive target for drug development, and future research is likely to focus on the development of selective agonists and antagonists and the identification of downstream signaling pathways.

Synthesis Methods

The synthesis of 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-(3-fluorophenyl)-2-propynoic acid, which is then converted to 3-(3-fluorophenyl)-2-propen-1-ol. This intermediate is then reacted with 2-(4-nitrophenyl)acetonitrile in the presence of a base to give the final product, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile agonists have also been shown to increase energy expenditure and reduce body weight in obese mice. In addition, 3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile has been implicated in the regulation of lipid metabolism and inflammation, making it a potential target for the treatment of other metabolic disorders such as atherosclerosis and non-alcoholic fatty liver disease.

properties

IUPAC Name

(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN2O3/c20-16-3-1-2-14(10-16)19-9-8-18(25-19)11-15(12-21)13-4-6-17(7-5-13)22(23)24/h1-11H/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTVEDNKIHXNSE-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[5-(3-fluorophenyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.